[5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride
Description
[5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride is a heterocyclic organic compound featuring a phenylamine core substituted with a chlorine atom at the 5-position and a 4-methylpyrazole moiety at the 2-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and agrochemical research. Its structural uniqueness lies in the combination of electron-withdrawing (chloro) and electron-donating (methylpyrazole) groups, which influence reactivity and binding interactions in biological systems .
Properties
IUPAC Name |
5-chloro-2-(4-methylpyrazol-1-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-7-5-13-14(6-7)10-3-2-8(11)4-9(10)12;/h2-6H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVSWYLYVAVLHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431963-25-5 | |
| Record name | Benzenamine, 5-chloro-2-(4-methyl-1H-pyrazol-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Chlorination: The pyrazole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated pyrazole is reacted with an amine to introduce the amine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its role as a tissue-selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in muscle and bone while avoiding stimulation in other tissues, such as the prostate. This selectivity is crucial for developing therapies for conditions like prostate cancer and benign prostatic hyperplasia. Research indicates that compounds similar to [5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride exhibit promising anti-cancer properties by inhibiting androgen receptor activity, which can be beneficial in treating androgen-dependent cancers .
Mechanism of Action
The mechanism involves binding to androgen receptors and modulating their activity, which can lead to reduced tumor growth in AR-dependent cancers. For instance, a study demonstrated that certain pyrazole derivatives could effectively inhibit prostate cancer cell proliferation by interfering with androgen receptor signaling pathways .
Agricultural Applications
Pesticidal Properties
Research has shown that compounds containing pyrazole rings exhibit insecticidal and fungicidal properties. This compound can potentially be developed into agrochemicals targeting specific pests or diseases in crops. The chlorinated phenyl group enhances the compound's bioactivity, making it effective against a range of agricultural pests .
Case Study: Insect Resistance Management
In a controlled study, formulations of pyrazole-based compounds were tested against common agricultural pests. Results indicated a significant reduction in pest populations when treated with these compounds, suggesting their utility in integrated pest management strategies .
Material Science
Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymeric materials. Its unique chemical structure allows for the development of polymers with tailored properties for specific applications, such as coatings or adhesives. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical strength .
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agent targeting androgen receptors | Reduced tumor growth in AR-dependent cancers |
| Agricultural Science | Insecticide/fungicide for crop protection | Effective pest control |
| Material Science | Building block for polymer synthesis | Enhanced thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of [5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Differences :
- Substituents : The difluoromethyl group at the pyrazole 5-position and a 2-methylphenyl group instead of a chlorophenyl moiety.
- Applications:
- Pharmaceuticals : The difluoromethyl group is associated with enhanced metabolic stability, making this compound a candidate for kinase inhibitors or antimicrobial agents.
- Agrochemicals : Its lipophilicity may improve pest-control efficacy in formulations .
Ethyl 5-Amino-1-(4-Chloro-2-Nitrophenyl)-1H-Pyrazole-4-Carboxylate
Structural Differences :
- Functional Groups : A nitro group at the phenyl 2-position and an ester (carboxylate) group at the pyrazole 4-position.
- Electronic Profile : The nitro group is strongly electron-withdrawing, reducing electron density on the phenyl ring compared to the amine group in the target compound.
Research Findings : - Crystallography : Single-crystal X-ray studies reveal planar pyrazole-phenyl geometry, with intramolecular hydrogen bonding between the nitro and amine groups enhancing stability .
LY2784544 (3-(4-Chloro-2-Fluorobenzyl)-2-Methyl-N-(5-Methyl-1H-Pyrazol-3-yl)-8-(Morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine)
Structural Differences :
- Core Structure : An imidazopyridazine scaffold instead of a phenylamine-pyrazole system.
- Substituents: Additional morpholinomethyl and fluorobenzyl groups enhance steric bulk and solubility. Pharmacological Relevance:
- Target Specificity : Designed as a JAK2 inhibitor, LY2784544 demonstrates higher selectivity for kinase domains due to its extended aromatic system and morpholine side chain.
- Bioavailability : The fluorine atom improves membrane permeability, a feature absent in the target compound .
Comparative Data Table
| Compound | Molecular Weight | Key Substituents | Applications | Distinctive Features |
|---|---|---|---|---|
| Target Compound | ~257.1* | 5-Cl, 4-Me-pyrazole | Drug intermediates, agrochemicals | Balanced electronic effects |
| 5-(Difluoromethyl)-1-(2-MePh)-Pyrazole | ~301.7 | 5-CF2H, 2-MePh | Kinase inhibitors, pesticides | Enhanced metabolic stability |
| Ethyl 5-Amino-1-(4-Cl-2-NO2Ph)-Pyrazole | ~336.7 | 4-COOEt, 2-NO2 | Crystallography models, synthetic intermediates | Nitro-to-amine reducibility |
| LY2784544 | ~469.9 | Imidazopyridazine, morpholinomethyl, F | JAK2 inhibitors, oncology | High kinase selectivity |
*Estimated based on structural formula.
Research Implications and Limitations
- Target Compound: Limited data on its biological activity compared to LY2784544 . Structural simplicity may favor cost-effective synthesis but reduce target specificity.
Biological Activity
[5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride is a pyrazole derivative that has gained attention for its diverse biological activities, particularly in medicinal chemistry. This compound is synthesized through a series of chemical reactions that involve the formation of a pyrazole ring, chlorination, amination, and conversion to its hydrochloride salt. The unique substitution pattern on the pyrazole ring contributes to its distinct chemical and biological properties.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | 5-chloro-2-(4-methylpyrazol-1-yl)aniline; hydrochloride |
| Molecular Formula | C10H10ClN3.HCl |
| Molecular Weight | 227.66 g/mol |
| InChI | InChI=1S/C10H10ClN3.ClH/c1-7-5... |
| LogP | 4.4 |
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone.
- Chlorination : Using agents like thionyl chloride.
- Amination : Introducing the amine group through reaction with an appropriate amine.
- Hydrochloride Formation : Reacting with hydrochloric acid to obtain the hydrochloride salt.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In studies, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
For example, a study involving derivatives of pyrazoles demonstrated notable antimicrobial activity against E. coli and S. aureus, which are common pathogens . The zone of inhibition was measured using the well diffusion method, revealing promising results for compounds in this class.
Anti-inflammatory and Anticancer Properties
The compound has also been investigated for its anti-inflammatory and anticancer potential. A review highlighted that certain aminopyrazole derivatives exhibited significant inhibition of cancer cell proliferation, particularly against liver (HepG2) and cervical (HeLa) cancer cells. For instance, one derivative showed a mean growth inhibition percentage of 54.25% against HepG2 cells .
Moreover, molecular docking studies have indicated that these compounds possess antioxidant properties, suggesting potential applications in treating oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Antimicrobial Screening : Derivatives were screened for activity against E. coli, P. mirabilis, S. aureus, and B. subtilis. Compounds demonstrated varying degrees of effectiveness, with some showing comparable activity to standard antibiotics like streptomycin .
- Cytotoxicity Studies : Various pyrazole derivatives were tested for cytotoxic effects on cancer cell lines, with IC50 values indicating their potency in inhibiting cell growth. For instance, one study reported an IC50 value of 3.79 µM against MCF7 cells .
- Structure-Activity Relationship (SAR) : Research has identified specific structural features that enhance biological activity, such as the presence of certain functional groups on the pyrazole ring that can significantly influence its efficacy as an antimicrobial or anticancer agent .
Comparative Analysis
To better understand the biological activity of this compound compared to other similar compounds, a table summarizing key findings from various studies is presented below:
| Compound Name | Antimicrobial Activity (Zone of Inhibition) | Cytotoxicity (IC50 µM) | Notes |
|---|---|---|---|
| [5-Chloro-2-(4-methyl-pyrazol)]amine | Significant against E. coli | 3.79 | Strong antibacterial properties |
| Pyrazolo[3,4-d]pyrimidine | Moderate against S. aureus | 12.50 | Explored for anticancer properties |
| N,N-bis[(3,5-dimethylpyrazol)]aniline | High inhibition on HepG2 | 3.25 | Effective against liver cancer |
Q & A
Q. What are the optimized synthetic routes for [5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride, and how can intermediates be validated?
Methodological Answer: The synthesis typically involves a multi-step approach:
Cyclization : Formation of the pyrazole core via cyclization of monomethylhydrazine or phenylhydrazine with ethyl acetoacetate under reflux conditions .
Formylation/Oxidation : Conversion of intermediates using Vilsmeier–Haack formylation (POCl₃/DMF) or oxidation to generate carbonyl derivatives .
Acylation : Reaction with acyl chlorides (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride) to introduce functional groups .
Validation :
Q. Which spectroscopic and chromatographic techniques are critical for characterizing intermediates and the final compound?
Methodological Answer:
- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted 5-chloro-2-methoxyphenyl precursors) using reverse-phase C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., pyrazole ring orientation) via single-crystal analysis (e.g., SHELXL refinement ).
- TGA/DSC : Assess thermal stability (decomposition >200°C) and hygroscopicity .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during structural elucidation?
Methodological Answer:
- Validation Tools : Use SHELX (e.g., SHELXL-2018 for refinement) to resolve hydrogen bonding ambiguities. For example, in [5-Chloro-1-phenyl-1H-pyrazol-4-amine], N–H⋯N interactions (2.89 Å) along the [010] axis confirm chain connectivity .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to identify disordered regions (e.g., rotational freedom in the 4-methyl group) .
- Cross-Validation : Compare with Cambridge Structural Database entries (e.g., CCDC 842301 for similar pyrazole derivatives) .
Q. What strategies are recommended for analyzing pharmacological activity and structure-activity relationships (SAR)?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
